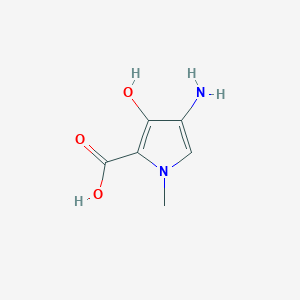

4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid

Description

4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative featuring amino (–NH₂), hydroxyl (–OH), methyl (–CH₃), and carboxylic acid (–COOH) functional groups. Pyrrole-based compounds are pivotal in medicinal chemistry due to their bioactivity, including antitumor and enzyme-inhibiting properties . The presence of multiple functional groups enhances its capacity for hydrogen bonding, influencing solubility, stability, and interaction with biological targets.

Properties

CAS No. |

591248-13-4 |

|---|---|

Molecular Formula |

C6H8N2O3 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

4-amino-3-hydroxy-1-methylpyrrole-2-carboxylic acid |

InChI |

InChI=1S/C6H8N2O3/c1-8-2-3(7)5(9)4(8)6(10)11/h2,9H,7H2,1H3,(H,10,11) |

InChI Key |

BHAUCJLNMIOWQI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=C1C(=O)O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines under acidic conditions . Another method includes the condensation of glucosamine hydrochloride with sodium pyruvate in the presence of sodium carbonate .

Industrial Production Methods

Industrial production often employs catalytic processes to enhance yield and efficiency. For instance, using barium hydroxide as a base can significantly improve the yield of the desired product . Additionally, advancements in green chemistry have led to the development of environmentally friendly methods that minimize the use of hazardous solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert it into different functionalized pyrroles.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrroles, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

- Pain Management : Compounds related to 4-amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid have been investigated for their potential as analgesics. Research indicates that these compounds can modulate neurotransmitter systems, particularly norepinephrine and serotonin receptors, which are critical in pain pathways. For instance, studies have shown that derivatives can inhibit norepinephrine reuptake, suggesting a mechanism for pain relief .

- Antimicrobial Activity : The compound has shown promise in antibacterial applications. Molecular docking studies have indicated that certain derivatives exhibit affinity for bacterial proteins such as PqsR in Pseudomonas aeruginosa, which is crucial for the regulation of virulence factors . This suggests potential use in developing new antibiotics.

- Cytotoxicity : In vitro studies have demonstrated that some derivatives exhibit cytotoxic effects against cancer cell lines. For example, research has indicated that specific formulations can induce apoptosis in leukemia cells, highlighting their potential as anticancer agents .

Agricultural Science

Pesticide Development

Research has explored the use of pyrrole derivatives in developing new agrochemicals. The unique properties of this compound make it suitable for designing herbicides and insecticides. Studies indicate that these compounds can disrupt metabolic pathways in pests, leading to increased efficacy compared to traditional pesticides .

Materials Science

Polymer Chemistry

The compound's ability to form stable bonds with various substrates has led to its application in polymer synthesis. It can be utilized as a monomer or cross-linking agent in creating novel polymeric materials with enhanced mechanical properties and thermal stability. Research has shown that incorporating this compound into polymer matrices can significantly improve their resilience and durability under stress .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Pain Management | DE102006027229A1 | Demonstrated inhibition of norepinephrine reuptake |

| Antimicrobial Activity | PMC10096136 | Affinity for PqsR protein; potential antibiotic use |

| Cytotoxicity | Scientific World Journal (2013) | Induced apoptosis in leukemia cell lines |

| Pesticide Development | Sigma-Aldrich Research | Enhanced efficacy against agricultural pests |

| Polymer Chemistry | MDPI Journal (2024) | Improved mechanical properties in polymer composites |

Mechanism of Action

The mechanism of action of 4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. It can modulate gene expression by binding to DNA sequences, thereby influencing various biological pathways . The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1H-Pyrrole-2-carboxylic Acid (Base Structure)

- Properties : Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, stabilizing crystal packing .

- Applications : Serves as a scaffold for synthesizing bioactive derivatives, such as brominated marine natural products .

4-Amino-1-methyl-1H-pyrrole-2-carboxylic Acid

- Structure: Lacks the 3-hydroxy group but shares the 4-amino and 1-methyl substitutions .

- Synthesis : Likely involves direct amination of pyrrole precursors.

- Applications : Used in peptide synthesis (e.g., as an Fmoc-protected derivative for solid-phase chemistry) .

- Key Difference : The missing hydroxyl group may reduce polarity and hydrogen-bonding capacity, impacting solubility and target binding.

4-Chloro-5-methyl-1H-pyrrole-2-carboxylic Acid

- Structure : Chloro (–Cl) at position 4 and methyl at position 5.

- Synthesis : Chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide .

- Applications : Intermediate for acylating agents in agrochemical and pharmaceutical synthesis .

- Key Difference: The electron-withdrawing chloro group alters reactivity (e.g., electrophilic substitution) compared to the electron-donating amino group in the target compound.

3-(2-Carboxy-4-pyrrolyl)alanine

- Structure : Pyrrole-2-carboxylic acid linked to alanine via a methylene bridge .

- Properties : Melting point 200–202°C (decomp.), highlighting thermal stability .

- Applications : Studied for its role in natural product biosynthesis and enzyme interactions .

- Key Difference : The alanine moiety expands its biological relevance but diverges from the target’s simpler pyrrole core.

1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid

- Structure: Pyrazole ring with amino and carboxylic acid groups.

- Applications : Agrochemicals (e.g., pyrazosulfuron) and pharmaceuticals due to hydrogen-bonding motifs .

- Key Difference : Pyrazole vs. pyrrole heterocycles; pyrazoles often exhibit distinct pharmacokinetic profiles.

Comparative Data Table

Biological Activity

4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid (often referred to as 4-Amino-3-hydroxy pyrrole) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound's structure includes a pyrrole ring, which is known for its role in various biological systems, and modifications that enhance its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 172.14 g/mol. The IUPAC name reflects its functional groups, which include an amino group, a hydroxyl group, and a carboxylic acid.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₂O₃ |

| Molecular Weight | 172.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not widely reported |

Antimicrobial Activity

Research indicates that pyrrole derivatives, including 4-Amino-3-hydroxy pyrrole, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, demonstrating lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics. For instance, derivatives of pyrrole have shown MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the pyrrole structure can enhance antimicrobial efficacy .

Anticancer Properties

The compound has been explored for its potential as an anticancer agent. A related study synthesized various derivatives and tested their ability to inhibit the growth of cancer cell lines. One derivative demonstrated an IC50 value of approximately M against colon cancer cell lines, indicating potent antiproliferative activity . The mechanism appears to involve interaction with ATP-binding domains of growth factor receptors, which are crucial in cancer cell signaling pathways.

Enzyme Inhibition

4-Amino-3-hydroxy pyrrole has also been investigated for its role as an enzyme inhibitor. It has been identified as a potential inhibitor of tyrosine kinases, which are key players in cell signaling and proliferation . This property could be leveraged in developing targeted therapies for cancers characterized by aberrant kinase activity.

The biological activity of 4-Amino-3-hydroxy pyrrole is largely attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, altering their activity.

- Enzyme Interaction : By inhibiting enzymes such as tyrosine kinases, it can disrupt critical pathways involved in tumor growth and proliferation.

- Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties, contributing to its protective effects against cellular damage .

Case Studies

Several case studies illustrate the compound's potential:

- Study on Anticancer Activity : In vivo experiments demonstrated that derivatives of 4-Amino-3-hydroxy pyrrole significantly inhibited tumor growth in rat models of chemically induced colon cancer .

- Antimicrobial Efficacy : A comparative study showed that certain pyrrole derivatives had enhanced antibacterial activity compared to standard treatments, highlighting the importance of structural modifications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid and its derivatives?

- Methodological Answer : The compound can be synthesized via cyclization reactions starting from substituted pyrrole precursors. For example, derivatives of pyrrole-2-carboxylic acids are often prepared by reacting amino-substituted intermediates with carboxylic acid activators (e.g., ethyl chloroformate) under anhydrous conditions. Evidence from similar compounds, such as 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, highlights the use of nucleophilic aromatic substitution or Suzuki coupling for functionalization . Reaction yields (e.g., 68–95%) depend on the purity of intermediates and reaction optimization .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : For example, ¹H NMR (400 MHz, DMSO-d₆) can resolve substituent positions (e.g., δ 13.99 ppm for NH groups, δ 2.56 ppm for methyl groups) .

- Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., observed [M+1]⁺ m/z = 293.2 for related compounds) .

- X-ray Crystallography : For definitive stereochemical confirmation, as demonstrated for 1H-pyrrole-2-carboxylic acid derivatives, which form hydrogen-bonded dimers (e.g., N1—H1⋯O1 interactions) .

Advanced Research Questions

Q. How do conflicting spectroscopic data (e.g., NMR shifts) arise in structurally similar derivatives, and how can they be resolved?

- Methodological Answer : Contradictions may stem from:

- Solvent Effects : DMSO-d₆ vs. CDCl₃ can alter chemical shifts. For example, NH protons in DMSO-d₆ appear deshielded (~δ 12–14 ppm) .

- Tautomerism : Hydroxy and amino groups on the pyrrole ring may lead to keto-enol tautomerism, requiring variable-temperature NMR or computational modeling to resolve .

- Impurity Profiles : Use HPLC (e.g., 97.34% purity reported for compound 283) to rule out side products .

Q. What strategies optimize the low yields observed in multi-step syntheses of this compound?

- Methodological Answer :

- Intermediate Purification : Column chromatography or recrystallization (e.g., using EtOH/ethyl acetate mixtures) improves intermediate purity .

- Catalytic Systems : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) enhance regioselectivity in aryl-substituted derivatives .

- Reaction Monitoring : Use LC-MS to track reaction progress and identify bottlenecks (e.g., incomplete deprotection of amino groups) .

Q. How can computational methods predict the hydrogen-bonding interactions critical to this compound’s stability?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model intermolecular interactions (e.g., O2—H2⋯O1 hydrogen bonds in crystal lattices) to predict packing motifs .

- Density Functional Theory (DFT) : Calculate bond lengths and angles for hydrogen-bonded dimers (e.g., R₂²(8) and R₂²(10) motifs) .

- Solvent-Accessible Surface Area (SASA) Analysis : Assess hydrophobicity to optimize crystallization conditions .

Data Contradiction Analysis

Q. Why do similar synthetic routes for pyrrole-2-carboxylic acid derivatives report divergent yields (e.g., 68% vs. 95%)?

- Methodological Answer : Variations arise from:

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) may slow reaction kinetics, reducing yields .

- Steric Hindrance : Bulky substituents (e.g., cyclopropyl) on the pyrrole ring can impede reagent access, necessitating higher temperatures or longer reaction times .

- Workup Procedures : Differences in extraction or filtration efficiency (e.g., combining filtrates from multiple batches) impact isolated yields .

Experimental Design Considerations

Q. What analytical techniques are essential for studying the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity to target enzymes (e.g., kinases) .

- Fluorescence Polarization : Quantify competitive displacement of fluorescent probes in active sites .

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) of binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.